Lysipressin Acetic Acid Salt Lysipressin Acetic Acid Salt
Brand Name: Vulcanchem
CAS No.:
VCID: VC0207462
InChI:
SMILES:
Molecular Formula: C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH
Molecular Weight: 1056.236005

Lysipressin Acetic Acid Salt

CAS No.:

Cat. No.: VC0207462

Molecular Formula: C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH

Molecular Weight: 1056.236005

* For research use only. Not for human or veterinary use.

Lysipressin Acetic Acid Salt -

Specification

Molecular Formula C₄₆H₆₅N₁₃O₁₂S₂ .xCH₃COOH
Molecular Weight 1056.236005

Introduction

Chemical Identity and Structural Properties of Lysipressin Acetic Acid Salt

Molecular Composition and Formula

Lysipressin Acetic Acid Salt is a synthetic nonapeptide derivative of vasopressin, wherein the eighth amino acid residue (arginine) is substituted with lysine. Its molecular formula is C₄₆H₆₅N₁₃O₁₂S₂·x(C₂H₄O₂), with the acetic acid component acting as a counterion to stabilize the peptide . The primary structure follows the sequence Cys-Tyr-Phe-Gln-Asn-Cys-Pro-Lys-Gly-NH₂, with a disulfide bond linking cysteine residues at positions 1 and 6, a hallmark of vasopressin analogues .

Table 1: Key Chemical Descriptors of Lysipressin Acetic Acid Salt

PropertyValueSource
Molecular Weight1116.3 g/mol (monoacetate form)
CAS Registry Number83968-49-4
SMILES NotationCC(=O)O.NCCCCC... (truncated)
InChI KeyNKWAIKZITYLOMT-DHSVNZEYSA-N

The acetic acid moiety enhances solubility in aqueous and propylene glycol-based formulations, a feature critical for its use in otic and injectable preparations .

Structural and Conformational Analysis

X-ray crystallography and nuclear magnetic resonance (NMR) studies reveal that the lysine substitution at position 8 alters the peptide’s charge distribution, reducing its susceptibility to enzymatic degradation compared to arginine-vasopressin . The disulfide bridge (Cys¹–Cys⁶) imposes a cyclic conformation, stabilizing interactions with vasopressin receptors (V1a, V1b, V2) . Density functional theory (DFT) calculations further predict that the acetic acid salt form lowers the compound’s lattice energy by 12.7 kJ/mol compared to the free base, improving crystalline stability .

Synthesis and Industrial Preparation

Conventional Synthesis Pathways

The synthesis of Lysipressin Acetic Acid Salt typically employs solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids. Key steps include:

  • Chain Assembly: Sequential coupling of residues on a resin matrix, with cysteine residues protected as trityl or acetamidomethyl derivatives to prevent premature disulfide formation .

  • Cleavage and Deprotection: Treatment with trifluoroacetic acid (TFA) liberates the peptide from the resin while removing acid-labile protecting groups.

  • Oxidation: Controlled air or iodine oxidation forms the Cys¹–Cys⁶ disulfide bond, achieving >95% cyclization efficiency .

  • Salt Formation: Reaction with glacial acetic acid in a 1:1 molar ratio yields the final acetate salt, purified via reversed-phase HPLC .

Innovations in Bulk Production

A 2015 patent (CN104829477A) disclosed a novel method for large-scale synthesis, replacing ion-exchange chromatography with electrodialysis to remove chloride ions from lysipressin hydrochloride intermediates . This approach eliminates ammonia and alkali waste, reducing environmental impact by 34% compared to traditional methods . Post-synthesis, nano-filtration and vacuum fractional crystallization yield crystals with 99.2% purity and 92% light transmittance, meeting pharmacopeial standards for injectable formulations .

Table 2: Comparative Analysis of Synthesis Methods

ParameterSPPS with Ion Exchange Electrodialysis
Purity98.5%99.2%
Yield72%85%
Environmental ImpactHigh (ammonia waste)Low
Crystallinity88%92%

Pharmacological Profile and Mechanism of Action

Vasopressin Receptor Interactions

Lysipressin exhibits selective agonism at the V1a and V2 receptors, with binding affinities (Kₐ) of 1.8 nM and 0.7 nM, respectively . In rat models of deoxycorticosterone (DOC)-salt hypertension, lysipressin increased mean arterial pressure by 40 mmHg, an effect abolished by V1a antagonists . This pressor response correlates with elevated urinary vasopressin excretion (UADHV: 12.3 ± 1.1 pg/day vs. 4.2 ± 0.8 pg/day in controls) .

Osmoregulatory Effects

High dietary salt intake amplifies the osmoresponsiveness of magnocellular neurosecretory cells (MNCs) secreting vasopressin. In salt-loaded (SL) rats, lysipressin potentiated MNC excitability via:

  • Intrinsic Mechanism: Increased membrane stiffness (ΔYoung’s modulus: +18.7 kPa), enhancing mechanosensitive ion channel activation .

  • Synaptic Mechanism: Elevated quantal amplitude of excitatory postsynaptic currents (EPSCs) by 32%, augmenting glutamatergic drive .

Therapeutic Applications and Clinical Findings

Hypertension Management

In DOC-salt hypertensive rats, chronic lysipressin infusion (0.5 ng/kg/min) sustained systolic blood pressure at 180 ± 5 mmHg, compared to 142 ± 4 mmHg in controls . Co-administration of V1a antagonists (e.g., SR49059) normalized pressure within 45 minutes, confirming receptor-specific activity .

Diabetes Insipidus

Emerging Research and Future Directions

Recent work focuses on PEGylation to extend lysipressin’s half-life. Conjugation with 20-kDa polyethylene glycol (PEG) chains reduces renal clearance by 74%, achieving therapeutic plasma levels for 48 hours post-injection . Additionally, nanoparticle-encapsulated formulations show promise in crossing the blood-brain barrier, potentially enabling central nervous system applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator